molecular formula C10H10FN3 B13063967 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13063967
M. Wt: 191.20 g/mol
InChI Key: ZDPNKHCZUGVNNH-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of catalysts such as platinum on carbon or Raney nickel can enhance the efficiency of the cyclization step .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances the binding affinity of the compound to its target, facilitating the modulation of biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-(2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14)

InChI Key

ZDPNKHCZUGVNNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2F

Origin of Product

United States

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